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Cat. No.: B1663171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase screening profile of BVT-

2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Due to the

limited publicly available data on the comprehensive off-target kinase profile of BVT-2733, this

guide focuses on its selectivity against the closely related isozyme 11β-HSD2, a critical aspect

of its off-target profile. For comparative purposes, we include data on other 11β-HSD inhibitors,

PF-915275 and the non-selective inhibitor Carbenoxolone.

It is important to note that comprehensive kinome screening is a crucial step in drug

development to identify potential off-target interactions that could lead to adverse effects or

provide opportunities for drug repositioning. The absence of such public data for BVT-2733

limits a direct comparison with kinase-targeted therapies but the available selectivity data for its

intended enzyme family provides valuable insights into its specificity.

Comparative Selectivity of 11β-HSD1 Inhibitors
The following table summarizes the available data on the inhibitory potency and selectivity of

BVT-2733 and comparator compounds against 11β-HSD1 and 11β-HSD2. A higher selectivity

ratio (IC50 for 11β-HSD2 / IC50 for 11β-HSD1) indicates a more selective inhibitor for 11β-

HSD1.
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Compound Target IC50 / Ki Species
Selectivity
for 11β-
HSD1

Reference

BVT-2733 11β-HSD1 IC50: 96 nM Mouse

Selective for

11β-HSD1

(Specific 11β-

HSD2

inhibition data

not publicly

available)

[1][2]

11β-HSD1
IC50: 3341

nM
Human [1][2]

PF-915275 11β-HSD1 Ki: 2.3 nM Human
Highly

Selective
[2]

11β-HSD2

1.5%

inhibition at

10 µM

Human (>4300-fold) [2]

Carbenoxolo

ne
11β-HSD1 - - Non-selective [3]

(active form:

18β-

glycyrrhetinic

acid)

11β-HSD1
IC50: 232.3

nM
Human [4]

11β-HSD2
IC50: 674.5

nM
Human ~2.9-fold [4]

11β-HSD1
IC50: 5.85

µM
Mouse [4]

11β-HSD2
IC50: 79.7

nM
Mouse [4]
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General Protocol for Off-Target Kinase Screening
(Kinome Scan)
Off-target kinase screening is typically performed using in vitro assays that measure the ability

of a compound to inhibit the activity of a large panel of purified kinases. Below is a

representative protocol for a competitive binding assay, such as the KINOMEscan™ platform.

Objective: To determine the inhibitory activity of a test compound against a broad panel of

protein kinases.

Materials:

Test compound (e.g., BVT-2733) dissolved in a suitable solvent (e.g., DMSO).

A panel of purified, recombinant human kinases.

Kinase-specific affinity ligands immobilized on a solid support (e.g., beads).

Assay buffer.

Detection reagents (e.g., quantitative PCR or fluorescence-based).

Multi-well assay plates.

Procedure:

Compound Preparation: A stock solution of the test compound is prepared and serially

diluted to create a range of concentrations for testing.

Assay Plate Preparation: The kinase panel is arrayed in multi-well plates.

Binding Reaction: The test compound is added to the wells containing the kinases, followed

by the addition of the immobilized affinity ligand. The mixture is incubated to allow for binding

to reach equilibrium.

Washing: The solid support with the bound kinase is washed to remove unbound

components.
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Elution and Detection: The amount of kinase bound to the solid support is quantified. In

methods like KINOMEscan®, this is often done using quantitative PCR (qPCR) by detecting

a DNA tag conjugated to the kinase. Alternatively, fluorescence or luminescence-based

readouts can be used.

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a control (e.g., DMSO vehicle). The percentage of inhibition is calculated for

each kinase at each compound concentration. For compounds showing significant inhibition,

a dose-response curve is generated to determine the dissociation constant (Kd) or IC50

value.
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Caption: Workflow for a typical off-target kinase screening experiment.
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Caption: Mechanism of action of 11β-HSD1 and its inhibition by BVT-2733.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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